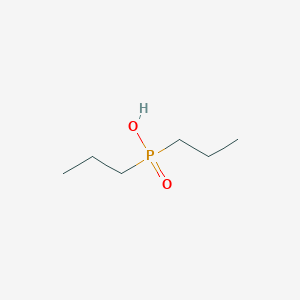

Dipropylphosphinic acid

Description

Conceptual Frameworks of Organophosphorus Chemistry with Emphasis on Pentavalent Phosphorus Centers

Organophosphorus chemistry is a vast field, with pentavalent phosphorus compounds forming a cornerstone. These compounds typically feature a phosphorus atom in a +5 oxidation state, forming bonds with five other atoms or groups. mdpi.com The electronic structure of phosphorus ([Ne]3s²3p³) allows it to utilize all its valence electrons to form five bonds. mdpi.com

Dialkylphosphinic acids, with the general formula R₂PO₂H, are examples of pentavalent phosphorus compounds where the phosphorus center adopts a tetrahedral geometry. wikipedia.org The bonding in these molecules is often described in two ways: one involving a P=O double bond and the other a semipolar P⁺-O⁻ single bond. thieme-connect.de More complex pentavalent structures, known as phosphoranes (PR₅), exhibit a trigonal bipyramidal geometry. wikipedia.org In these structures, the bonding is often described as hypervalent, involving three-center, four-electron bonds. thieme-connect.dewikipedia.org The nature of the substituents attached to the phosphorus atom significantly influences the compound's physicochemical properties, such as acidity and hydrophobicity, which in turn dictates its application. mdpi.com

Historical Perspectives and Evolution of Research on Phosphinic Acid Derivatives

The journey of organophosphorus chemistry began in the early 1820s when Jean Louis Lassaigne reported the synthesis of the first organophosphate compounds by reacting phosphoric acid with alcohols. mdpi.com However, the specific field of phosphinic acid chemistry traces its origins to the pioneering work of August Wilhelm Hofmann in 1855. researchgate.netmdpi.com Hofmann is credited with discovering many fundamental organophosphorus functional groups, including phosphinic acids and their derivatives, and some of his synthesis methods are still relevant today. researchgate.net

A significant milestone in the evolution of this research was the resolution of the first optically active organophosphorus compound, ethylmethylphenylphosphine oxide, by Meisenheimer in 1911, which demonstrated the existence of chiral phosphorus centers. pageplace.de Over the following decades, research expanded dramatically, driven by the discovery of the diverse applications of phosphinic acid derivatives. They have been investigated as building blocks in materials chemistry, as ligands for transition metal complexes, and in various industrial applications. researchgate.netmdpi.com The development of commercial extractants like the Cyanex series, which are composed of dialkylphosphinic acids, marked a major advancement in the field of hydrometallurgy. wikipedia.org

Positioning of Dipropylphosphinic Acid within the Broader Scope of Dialkylphosphinic Acid Chemistry

This compound is a representative member of the dialkylphosphinic acid family. Its structure consists of a central pentavalent phosphorus atom bonded to two propyl groups, a hydroxyl group, and doubly bonded to an oxygen atom. vulcanchem.com Its properties and applications exemplify the characteristics of short-chain, unbranched dialkylphosphinic acids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 867-33-4 | chemicalbook.comlookchem.com |

| Molecular Formula | C₆H₁₅O₂P | chemicalbook.comlookchem.com |

| Molecular Weight | 150.16 g/mol | chemicalbook.comlookchem.com |

| Systematic Name | This compound | vulcanchem.com |

The synthesis of this compound can be achieved through several established routes, highlighting the versatility of synthetic methods in organophosphorus chemistry. These methods often start from different phosphorus-containing precursors.

Table 2: Overview of Synthesis Methods for this compound

| Starting Material | Brief Description of Method | Reference |

|---|---|---|

| Trichlorodipropylphosphorane | Hydrolysis of the phosphorane, followed by acidification. | thieme-connect.de |

| Tetrapropyldiphosphine disulfide | Oxidation with aqueous nitric acid. | thieme-connect.de |

| Diethylphosphite | Reaction with an alkylmagnesium bromide (Grignard reagent). | lookchem.com |

| Dialkylphosphine | Controlled oxidation with hydrogen peroxide. | lookchem.com |

In application, this compound and its salts have found utility in several areas. Aluminum dipropylphosphinate, for instance, is used as a flame retardant in polymers like polyamide 6 (PA6), where it acts in both the gas phase and condensed phase to inhibit combustion. researchgate.net It is also mentioned as a component in catalyst compositions for polyester (B1180765) synthesis. googleapis.com

Compared to more complex, branched dialkylphosphinic acids like di-(2,4,4-trimethylpentyl)phosphinic acid (the main component of Cyanex 272), this compound's simpler structure leads to different physical and chemical properties. wikipedia.orgcsu.edu.cn Generally, increasing the steric bulk of the alkyl groups, as seen in Cyanex 272, enhances selectivity in the solvent extraction of certain metals, such as the separation of cobalt and nickel. csu.edu.cn This difference positions this compound as a fundamental model compound for studying the structure-property relationships within the dialkylphosphinic acid class.

Emerging Research Frontiers and Future Trajectories for Dialkylphosphinic Acid Studies

The field of dialkylphosphinic acid chemistry continues to evolve, with current research focusing on the design and synthesis of novel extractants with enhanced efficiency and selectivity for specific applications. A major frontier is the development of non-symmetric dialkylphosphinic acids (R'R''POOH), where the two alkyl groups are different. nih.govsci-hub.se This approach allows for a finer tuning of the extractant's properties, potentially leading to superior performance in hydrometallurgical processes, such as the separation of rare earth elements. nih.govcas.cn

Research indicates that the steric effect of the alkyl substituents plays a crucial role in extraction efficiency and selectivity. cas.cn For instance, studies on lanthanide extraction have shown that substituents in the β-position of the alkyl chain significantly influence separation activity. cas.cn This has spurred efforts to synthesize a wider variety of dialkylphosphinic acids with diverse alkyl structures to systematically study these structure-property relationships. researchgate.net

Modern synthetic techniques, such as microwave-assisted synthesis, are being employed to produce dialkylphosphinic acids with high yields and broad substrate applicability, facilitating the rapid development of new compounds. cas.cn Future research will likely continue to focus on creating highly specialized dialkylphosphinic acids for targeted applications, including more efficient separation of critical metals, development of advanced flame-retardant materials, and their use in catalysis. The exploration of "green" synthesis routes and the use of low-toxicity reagents also represent important future trajectories for this class of compounds. researchgate.net

Table 3: Comparative Performance of Dialkylphosphinic Acids (DAPAs) in Co/Ni Solvent Extraction

| DAPA Extractant | Alkyl Structure | Observation on Co/Ni Separation | Reference |

|---|---|---|---|

| Dihexylphosphinic acid (DHPA) | Linear C6 | The separation ability for cobalt and nickel increases with greater steric hindrance (DHPA < DDPA < DTMPPA). | csu.edu.cn |

| Didecylphosphinic acid (DDPA) | Linear C10 | ||

| Di-(2,4,4-trimethylpentyl) phosphinic acid (DTMPPA/Cyanex 272) | Branched C8 | ||

| INET-3 | Unsymmetrical (C8/C8 branched) | Shows stronger extractability for Co and Ni than Cyanex 272 but weaker than MEXTRAL 507P (a phosphonic acid). | sci-hub.se |

Structure

2D Structure

3D Structure

Properties

CAS No. |

867-33-4 |

|---|---|

Molecular Formula |

C6H15O2P |

Molecular Weight |

150.16 g/mol |

IUPAC Name |

dipropylphosphinic acid |

InChI |

InChI=1S/C6H15O2P/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3,(H,7,8) |

InChI Key |

WMDPJKZHARKRQI-UHFFFAOYSA-N |

SMILES |

CCCP(=O)(CCC)O |

Canonical SMILES |

CCCP(=O)(CCC)O |

Origin of Product |

United States |

Synthetic Methodologies for Dipropylphosphinic Acid and Analogous Structures

Conventional Synthetic Pathways to Dialkylphosphinic Acids

Traditional methods for synthesizing dialkylphosphinic acids often commence with readily available organophosphorus compounds, which are then subjected to halogenation, oxidation, or hydrolysis to yield the desired product.

Halogenation Protocols Utilizing Organophosphorus Precursors

Halogenation of various pentavalent phosphinothioic precursors can lead to the formation of dialkylphosphinic acid derivatives. thieme.de For instance, the halogenation of dialkylphosphinothioic acids and tetraalkyldiphosphine disulfides are established methods. thieme.de While these methods are versatile, they often involve the use of potent halogenating agents.

Another approach involves the halogenation of dialkylphosphine oxides. thieme.de For example, diisopropylphosphine (B1583860) oxide can be reacted with thionyl chloride in diethyl ether to produce diisopropylphosphinic chloride in high yield. thieme-connect.de This intermediate can then be hydrolyzed to the corresponding phosphinic acid.

The halogenation of tricoordinated precursors like dialkylphosphines and dialkylphosphinites also serves as a viable route. thieme.de

Oxidative Transformations of Dialkylhalophosphines

Dialkylhalophosphines can be oxidized to form dialkylphosphinic halides, which are direct precursors to dialkylphosphinic acids. thieme-connect.de Various oxidizing agents can be employed for this transformation. For instance, diethylphosphinic chloride can be synthesized by treating chlorodiethylphosphine (B1584981) with bromine in carbon tetrachloride, followed by reaction with water and subsequent treatment with phosphorus pentachloride. thieme-connect.de Oxygen can also be used as an oxidant, as demonstrated in the synthesis of diisopropylphosphinic chloride from the corresponding chlorophosphine in benzene. thieme-connect.de

A method for producing dialkylphosphinic acids involves a two-step process starting with an olefin and phosphine (B1218219). google.com These react via a free radical addition to form a dialkylphosphorane. google.com This intermediate is then oxidized using a peroxide, such as hydrogen peroxide, which converts the trivalent phosphorus to a pentavalent state, yielding the dialkylphosphinic acid. google.com

Synthetic Approaches from Dialkyltrihalophosphoranes

Dialkyltrihalophosphoranes are hypervalent phosphorus compounds that can be readily converted to dialkylphosphinic acids. thieme-connect.de A straightforward method involves the hydrolysis of dialkyltrihalophosphoranes. For example, trichlorodipropylphosphorane can be heated in aqueous ammonia, followed by acidification with hydrochloric acid, to produce dipropylphosphinic acid in high yield. thieme-connect.de

Addition and Alkylation Reactions Involving Hypophosphorous Acid Derivatives

More contemporary methods often utilize hypophosphorous acid or its salts as the phosphorus source, taking advantage of addition and alkylation reactions to construct the desired dialkylphosphinic acid framework. These methods are often considered more atom-economical and can offer milder reaction conditions.

Alkylation of Ammonium (B1175870) and Metal Ion Salts of Hypophosphorous Acid with Alkenes

The free-radical addition of hypophosphorous acid or its salts to alkenes is a prominent method for synthesizing dialkylphosphinic acids. csu.edu.cn This reaction is typically initiated by peroxides or azo compounds. csu.edu.cn For instance, dihexylphosphinic acid, di-(2,4,4-trimethylpentyl)phosphinic acid, and didecylphosphinic acid have been synthesized using this approach with the corresponding α-olefins. csu.edu.cn The choice of initiator and reaction temperature significantly influences the reaction yield. csu.edu.cn For example, di-tert-butyl peroxide (DTBP) has been shown to be an effective initiator at around 130 °C. csu.edu.cn

Microwave-assisted synthesis has also been employed to enhance the efficiency of this reaction. cas.cnrsc.org This technique often leads to higher yields and broader substrate applicability. cas.cn The reaction involves the free radical addition of sodium hypophosphite monohydrate to an α-olefin under the influence of a peroxide initiator. rsc.org

A process for preparing mixtures of salts of alkylphosphinic and dialkylphosphinic acids involves reacting an olefin with a salt of hypophosphorous acid in the presence of a photoinitiator and UV light. google.com A similar process uses a free-radical initiator instead of a photoinitiator. google.com

The synthesis of nonsymmetric dialkylphosphinic acids can be achieved in a two-step process starting from sodium hypophosphite (NaH₂PO₂). nih.gov First, a monoalkylphosphinic acid is synthesized by reacting NaH₂PO₂ with an olefin. nih.gov This intermediate is then reacted with a different olefin to yield the nonsymmetric dialkylphosphinic acid. nih.gov

Michael Addition Reactions of Hypophosphorous Acid to Unsaturated Systems

The phospha-Michael addition represents another powerful tool for the synthesis of phosphinic acid derivatives. This reaction involves the conjugate addition of a phosphorus nucleophile, such as a derivative of hypophosphorous acid, to an α,β-unsaturated carbonyl compound or other Michael acceptors. rsc.org The nucleophilic species is often the phosphite (B83602) tautomer of the H-phosphonate, and the equilibrium can be shifted towards this tautomer using catalysts like Lewis bases and acids. rsc.org

Hydrophosphinylation Reactions (Addition of P-H to Unsaturated Compounds)

Hydrophosphinylation, the addition of a P-H bond across an unsaturated carbon-carbon bond, is a fundamental method for forming carbon-phosphorus bonds. This approach is particularly relevant for the synthesis of dialkylphosphinic acids like this compound.

The reaction can be initiated under various conditions, including thermal induction with radical initiators like azobisisobutyronitrile (AIBN). For instance, ethyl phosphinate can be added to alkenes and alkynes under these conditions to yield H-phosphinates. organic-chemistry.org A notable advancement is the use of microwave assistance for the hydrophosphinylation of unactivated alkenes with phosphinic acid and its derivatives. This method is operationally simple and proceeds under metal- and initiator-free conditions, likely through a radical mechanism, to provide good yields of the desired products. organic-chemistry.org

Furthermore, the hydrophosphinylation of α-olefin dimers with hypophosphorous acid in an isopropanol (B130326) medium at 90 °C has been shown to produce mono-alkylphosphinic acids. rsc.org These can then be further reacted to yield disubstituted phosphinic acids. rsc.org For example, the hydrophosphinylation of specific vinylidene dimers with mono-alkylphosphinic acids or phenylphosphonous acid at 140 °C results in the formation of disubstituted acids. rsc.org It has been observed that the presence of strong acids can significantly accelerate radical hydrophosphinylation, a method that has proven effective for terminal olefins. rsc.org

The following table summarizes the key aspects of hydrophosphinylation reactions for the synthesis of phosphinic acid derivatives.

| Reaction Type | Reactants | Conditions | Products | Key Features |

| Thermal Radical Addition | Ethyl phosphinate, Alkenes/Alkynes | AIBN, Heat | H-phosphinates | Good yields for H-phosphinate synthesis. organic-chemistry.org |

| Microwave-Assisted Hydrophosphinylation | Phosphinic acid/derivatives, Unactivated alkenes | Microwave, Metal- and initiator-free | Dialkylphosphinic acids | Operationally simple, radical mechanism. organic-chemistry.org |

| Hydrophosphinylation of α-olefins | α-olefin dimers, Hypophosphorous acid | Isopropanol, 90 °C | Mono-alkylphosphinic acids | Foundation for further substitution. rsc.org |

| Subsequent Hydrophosphinylation | Vinylidene dimers, Mono-alkylphosphinic acids | 140 °C | Disubstituted phosphinic acids | Creates more complex structures. rsc.org |

Catalytic and Modern Synthetic Strategies for this compound Construction

Modern synthetic chemistry offers several catalytic routes to this compound and related compounds, moving beyond traditional methods to offer greater efficiency and selectivity.

Metal-Catalyzed Carbon-Phosphorus Bond Formation

Transition metal catalysis has become a cornerstone for the efficient formation of C-P bonds.

Palladium catalysts are highly effective in promoting the addition of P-H bonds to unsaturated systems. Various palladium catalysts facilitate the mild addition of hypophosphorous derivatives to alkenes and alkynes, yielding phosphinic acid derivatives in good yields. organic-chemistry.org The regioselectivity of these reactions, particularly with substrates like styrene (B11656) and terminal alkynes, can be controlled by the choice of the catalytic system. organic-chemistry.org

A significant strategy involves the palladium-catalyzed hydrophosphinylation of unsaturated hydrocarbons with H-phosphinic acids. researchgate.net This was the first metal-catalyzed approach of its kind and relies on activating the P-H bond by controlling the tautomeric equilibrium. researchgate.net Furthermore, palladium-catalyzed reactions of hypophosphorous compounds with allenes, dienes, and allylic electrophiles provide a versatile methodology for synthesizing allylic H-phosphinic acids. kisti.re.kr

The table below outlines different palladium-catalyzed approaches.

| Catalyst System | Reactants | Product Type | Noteworthy Aspects |

| Various Pd catalysts | Hypophosphorous derivatives, Alkenes/Alkynes | Phosphinic acid derivatives | Good yields, controllable regioselectivity. organic-chemistry.org |

| Pd catalyst | H-phosphinic acids, Unsaturated hydrocarbons | Disubstituted phosphinates | First metal-catalyzed hydrophosphinylation with H-phosphinic acids. researchgate.net |

| Pd catalyst | Hypophosphorous compounds, Allenes/Dienes/Allylic electrophiles | Allylic H-phosphinic acids | Versatile for allylic structures. kisti.re.kr |

Copper-catalyzed reactions provide a convenient and efficient pathway for the P-arylation of organophosphorus compounds containing a P-H bond. acs.orgnih.gov The use of commercially available and inexpensive ligands like proline and pipecolinic acid significantly enhances the efficiency of these coupling reactions. acs.orgnih.govorganic-chemistry.org This method is applicable to the synthesis of arylphosphinates, among other aryl-phosphorus compounds. acs.orgnih.gov The catalyst system, typically employing CuI with a base such as Cs2CO3 or DMAP in a solvent like toluene (B28343) or DMF, has been optimized for high yields. organic-chemistry.org Aryl iodides generally give better yields than aryl bromides. organic-chemistry.org

Radical-Initiated Synthesis from Hypophosphite Salts

A practical method for synthesizing monosubstituted phosphinic acids involves the radical addition of hypophosphite salts to olefins, initiated by triethylborane (B153662) (Et3B) and oxygen at room temperature. organic-chemistry.org This approach operates under neutral conditions and tolerates a wide array of functional groups, offering an advantage over methods requiring heat and acidic conditions. organic-chemistry.org The reaction is highly selective for monoaddition, and the resulting phosphinic acids can be isolated in high purity through a simple extractive workup. organic-chemistry.org This method is particularly effective for electron-rich olefins due to the electrophilic nature of the hypophosphite-derived radicals. organic-chemistry.org

The radical reaction of sodium hypophosphite with terminal alkynes, also initiated by Et3B and air, leads to the formation of 1-alkyl-1,1-bis-H-phosphinates. nih.gov This reaction proceeds under mild conditions, and the product salts often precipitate from the reaction mixture, simplifying purification. nih.gov

A summary of radical-initiated synthesis is provided in the table below.

| Initiator | Reactants | Product | Conditions | Advantages |

| Et3B/O2 | Hypophosphite salts, Olefins | Monosubstituted phosphinic acids | Room temperature, neutral | High selectivity for monoaddition, wide functional group tolerance. organic-chemistry.org |

| Et3B/air | Sodium hypophosphite, Terminal alkynes | 1-alkyl-1,1-bis-H-phosphinates | Room temperature, mild | Simple purification, novel product class. nih.gov |

Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) represents a powerful strategy for forming C-C or C-N bonds directly from two C-H bonds or a C-H and N-H bond, respectively, with the formal loss of a hydrogen molecule. libretexts.org This approach is atom-economical and avoids the need for pre-functionalized starting materials. sioc-journal.cnnih.gov While often requiring an oxidant, these reactions can be catalyzed by various transition metals, including iron, which is an abundant and environmentally benign option. libretexts.orgrsc.org

In the context of phosphorus chemistry, while direct dehydrogenative C-P bond formation is a developing area, related principles are applied. For example, the synthesis of amides via acceptorless dehydrogenative coupling of amines and alcohols can be achieved at near-ambient temperatures using ruthenium PNNH complexes. nih.gov This demonstrates the potential for low-temperature catalytic activation and coupling, a principle that could be extended to C-P bond formation.

Microwave-Assisted Synthetic Enhancements

The application of microwave (MW) irradiation has emerged as a significant enhancement in the synthesis of dialkylphosphinic acids, offering considerable advantages over traditional methods. researchgate.net Conventional approaches such as the Grignard reaction are often hampered by multiple steps, stringent reaction conditions, and low yields, while traditional free-radical additions can be inconvenient and inefficient due to requirements for high pressure and long reaction times. cas.cn Microwave-assisted synthesis addresses these challenges by dramatically increasing reaction efficiency, leading to higher yields and broader substrate applicability. cas.cnrsc.org This technology has revolutionized chemical synthesis by enabling rapid and clean reactions. researchgate.net

The synthesis of various dialkylphosphinic acids, including structures analogous to this compound, has been successfully achieved through a microwave-assisted free-radical addition. rsc.org This method typically involves the reaction of an appropriate α-olefin with sodium hypophosphite monohydrate in the presence of a radical initiator. rsc.org The use of microwave heating can significantly shorten reaction times from hours to minutes and improve yields. youtube.comorganic-chemistry.org For instance, research has demonstrated the synthesis of seven different phosphinic acids with yields ranging from 70-95% under microwave irradiation. cas.cnrsc.org

The choice of initiator and solvent plays a crucial role in the success of microwave-assisted synthesis. Studies have investigated various initiators, including azodiisobutyronitrile (AIBN), benzoyl peroxide (BPO), and di-tert-butyl peroxide (DTBP), to optimize reaction conditions. cas.cncsu.edu.cn The reaction temperature is also a key parameter, often set at 105°C or higher. rsc.org The high efficiency of microwave heating stems from its mechanism, which involves direct heating of the reaction mixture through dipolar polarization and ionic conduction, leading to rapid temperature increases in polar materials. researchgate.netyoutube.com

| Initiator | Reaction Temperature (°C) | Reported Yield (%) | Reference |

| Azodiisobutyronitrile (AIBN) | 80 | Varies | cas.cncsu.edu.cn |

| Benzoyl Peroxide (BPO) | 100 | Varies | cas.cncsu.edu.cn |

| Di-tert-butyl peroxide (DTBP) | 130 | Up to 95% | cas.cncsu.edu.cn |

This table summarizes typical initiators and conditions investigated for the synthesis of dialkylphosphinic acids, which can include microwave-assisted protocols.

Green Chemistry Principles in Dialkylphosphinic Acid Synthesis

The synthesis of dialkylphosphinic acids is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that minimize the use and generation of hazardous substances. ijrap.net This involves a focus on developing atom-economical, energy-efficient, and environmentally benign methodologies. nih.gov Traditional synthetic routes are often reassessed to reduce pollution, cut down on handling costs, and simplify experimental and work-up procedures. ias.ac.in

Key areas of focus in the green synthesis of dialkylphosphinic acids include improving atom economy, minimizing waste, and reducing or eliminating the use of hazardous solvents. ijrap.netnih.gov The use of less toxic reagents, such as sodium hypophosphite as a phosphorus source, is a step in this direction. researchgate.netnih.gov Catalytic methods, particularly those using transition metals like palladium, are being explored to create more efficient and environmentally friendly C-P bond formation reactions. nih.govresearchgate.net These approaches align with the overarching goal of sustainable development within the chemical industry. researchgate.net

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a central tenet of green chemistry, emphasizing the maximization of the incorporation of all materials used in the process into the final product. nih.gov In the context of this compound and its analogs, research has focused on developing highly atom-efficient transformations. nih.govorgsyn.org

A notable advancement is the palladium-catalyzed dehydrative allylation of hypophosphorous acid with allylic alcohols. orgsyn.org This method is highly atom-economical as it avoids the need for a base and generates water as the primary byproduct. orgsyn.org Similarly, Pd-catalyzed cross-coupling reactions of P(O)-H compounds have been developed that proceed with high atom economy and operational simplicity. organic-chemistry.org These catalytic processes are crucial for reducing waste, as they allow for the efficient functionalization of basic feedstocks like hypophosphorous acid. nih.gov

Waste minimization is also addressed through the careful selection of reagents and purification methods. The use of low-toxicity sodium hypophosphite as the phosphorus source is one such strategy. nih.gov Furthermore, innovative purification techniques have been developed to remove byproducts effectively. For example, in the synthesis of nonsymmetric dialkylphosphinic acids, amantadine (B194251) has been used to selectively react with and remove the monoalkylphosphinic acid intermediate, taking advantage of the steric hindrance of the target dialkylphosphinic acid. nih.gov This targeted approach to purification minimizes waste and improves the purity of the final product. nih.gov

Solvent-Free and Environmentally Conscious Methodologies

The reduction or elimination of volatile organic compounds (VOCs) as solvents is a critical goal in green chemistry to prevent pollution and health risks. dergipark.org.trijrap.net Consequently, solvent-free synthesis has become an area of vigorous research. ias.ac.in

In the synthesis of symmetric dialkylphosphinic acids via free-radical addition, a solvent-free approach has been demonstrated where an excess of the olefin reactant also serves as the reaction solvent. researchgate.net This eliminates the need for adding other solvents to the system. researchgate.net Such solvent-free reactions can be facilitated by thermal processes or by irradiation with microwaves or ultrasound. ias.ac.in The benefits include reduced pollution, lower costs associated with solvent purchase and disposal, and simplified experimental procedures. ijrap.netias.ac.in

Microwave-assisted synthesis, in particular, is frequently employed under solvent-free conditions. beilstein-journals.orgdergipark.org.tr The combination of microwave irradiation with the absence of a solvent can lead to remarkably short reaction times and excellent yields, as seen in the synthesis of various organic compounds. nih.gov The development of these environmentally conscious methodologies, which may also involve using water as a green solvent, represents a significant move towards more sustainable chemical manufacturing processes for compounds like this compound. youtube.com

Chemical Transformations and Reactivity Profiles of Dipropylphosphinic Acid and Its Derivatives

Derivatization at the Phosphinic Acid Moiety

The phosphorus atom in dipropylphosphinic acid is the primary center for chemical transformations, allowing for the synthesis of a variety of derivatives. The hydroxyl group attached to the phosphorus can be readily modified through reactions such as esterification and amidation, leading to the formation of phosphinates and phosphinic amides, respectively. These transformations are crucial for altering the compound's physical and chemical properties and for its incorporation into more complex molecular structures.

Esterification Reactions of Phosphinic Acids

Esterification of this compound results in the formation of dipropylphosphinate esters. Several methods have been developed for the synthesis of these esters, each with its own advantages and specific applications.

Direct esterification of phosphinic acids with alcohols is a challenging transformation under conventional thermal conditions. However, the use of microwave (MW) irradiation has emerged as a powerful tool to facilitate this reaction, offering a green chemistry approach by often eliminating the need for solvents and activating agents. nih.govresearchgate.net While specific studies on this compound are not extensively documented, research on other phosphinic acids, such as phenyl-H-phosphinic acid and various cyclic phosphinic acids, provides insight into the general conditions and outcomes of this method. researchgate.netmdpi.com

The reaction typically involves heating the phosphinic acid with an excess of the desired alcohol at elevated temperatures (160–230 °C) in a sealed vessel under microwave irradiation. researchgate.netmdpi.com The high temperatures are necessary to overcome the activation energy barrier for the direct reaction between the phosphinic acid and the alcohol. nih.gov The use of microwave heating is crucial as it has been shown to significantly accelerate the reaction compared to conventional heating methods, with conversions being minimal under thermal conditions alone. nih.govresearchgate.net

Research on phenyl-H-phosphinic acid has shown that a variety of primary and branched alcohols can be used, affording the corresponding esters in good to excellent yields (73–94%). mdpi.com The reaction conditions can be further optimized by the addition of ionic liquids, which can act as microwave absorbers and catalysts, sometimes allowing for lower reaction temperatures and shorter reaction times. mdpi.com

Table 1: General Conditions for Microwave-Assisted Direct Esterification of Phosphinic Acids This table is based on data for phenyl-H-phosphinic acid and is illustrative of the conditions likely applicable to this compound.

| Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| Ethanol | 160-180 | 0.5 - 2 | 75-85 |

| n-Propanol | 180-200 | 0.5 - 2 | 80-90 |

| n-Butanol | 180-220 | 0.5 - 4 | 73-90 |

| n-Octanol | 200-230 | 2 - 4 | 75-85 |

The mechanism of the microwave-assisted esterification is believed to involve the direct nucleophilic attack of the alcohol on the phosphorus atom, a process that is kinetically controlled and has a high activation enthalpy. nih.gov The beneficial effect of microwave irradiation is attributed to its ability to efficiently and rapidly heat the reaction mixture to the required high temperatures. nih.gov

A more traditional and widely used method for the synthesis of phosphinate esters involves a two-step process: the conversion of the phosphinic acid to its corresponding phosphinic chloride, followed by the reaction of the chloride with an alcohol. scispace.com This method is generally very effective and proceeds under mild conditions.

The first step involves the chlorination of this compound. This can be achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction converts the hydroxyl group of the phosphinic acid into a good leaving group, forming dipropylphosphinic chloride.

In the second step, the newly formed dipropylphosphinic chloride is reacted with the desired alcohol. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. scispace.com The use of a base drives the reaction to completion and prevents potential side reactions. This method is highly versatile and can be used with a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols.

Table 2: Two-Step Esterification of Dialkylphosphinic Acids via Phosphinic Chlorides This table provides a general representation of the reaction conditions.

| Step | Reagents | Solvent | Temperature |

| 1. Chlorination | This compound, Thionyl chloride (or Oxalyl chloride) | Dichloromethane, Toluene (B28343) | Room temperature to reflux |

| 2. Esterification | Dipropylphosphinic chloride, Alcohol, Triethylamine | Dichloromethane, Toluene | 0 °C to room temperature |

This route is advantageous due to its high yields and the mild conditions of the esterification step. However, it is less atom-economical than direct esterification as it involves an additional step and the use of a chlorinating agent and a base. scispace.com

Alkylating esterification is an alternative method for synthesizing phosphinate esters that involves the reaction of a phosphinate salt with an alkyl halide. This process can be significantly enhanced by the use of phase transfer catalysis (PTC). phasetransfer.com In this method, the phosphinic acid is first deprotonated by a base to form the phosphinate anion. A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, then transports the phosphinate anion from the aqueous or solid phase into the organic phase where it can react with the alkyl halide. phasetransfer.com

For this compound, the process would involve mixing the acid with a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in a suitable organic solvent. The alkylating agent, such as an alkyl bromide or iodide, is then added, and the mixture is heated.

Table 3: General Conditions for Alkylating Esterification of Phosphinic Acids with PTC

| Component | Example | Role |

| Phosphinic Acid | This compound | Substrate |

| Base | Potassium Carbonate | Deprotonation |

| Alkylating Agent | Alkyl Bromide | Source of alkyl group |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide | Anion transport |

| Solvent | Toluene, Acetonitrile (B52724) | Reaction medium |

The combination of phase transfer catalysis and microwave irradiation can be particularly effective, leading to high yields of the desired phosphinate esters in short reaction times. scispace.com This method offers a valuable alternative to direct esterification and the phosphinic chloride route, especially when dealing with specific alkylating agents.

The synthesis of chiral phosphinate esters, where the phosphorus atom is a stereocenter, is an area of significant interest due to their applications in asymmetric catalysis and as chiral building blocks. While this compound itself is achiral, it is theoretically possible to synthesize chiral esters by reacting it with a chiral alcohol. However, the focus of stereoselective synthesis in this field is typically on creating P-chiral compounds from prochiral phosphinic acids or through the resolution of racemic mixtures.

Several strategies have been developed for the stereoselective synthesis of phosphinate esters:

Use of Chiral Auxiliaries: A prochiral phosphinic acid can be reacted with a chiral auxiliary, such as a chiral alcohol, to form a mixture of diastereomeric esters. These diastereomers can then be separated by chromatography or crystallization, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched phosphinate.

Kinetic Resolution: A racemic mixture of a chiral phosphinic acid can be subjected to enzymatic or chemical kinetic resolution. In this process, one enantiomer reacts faster than the other with a chiral reagent, allowing for the separation of the unreacted enantiomer and the product.

Asymmetric Catalysis: The use of chiral catalysts to promote the esterification of a prochiral phosphinic acid can lead to the formation of one enantiomer of the product in excess. This is a highly desirable method as it is atom-economical.

While these methods are not directly applicable to the synthesis of a P-chiral ester from the achiral this compound, they are the cornerstone of producing chiral phosphinates. If a chiral dipropylphosphinate ester were desired, the most straightforward approach would be the esterification of this compound with a readily available chiral alcohol.

Amidation Reactions and Phosphinic Amide Synthesis

The reaction of this compound or its derivatives with amines leads to the formation of dipropylphosphinic amides. Similar to esterification, direct amidation of phosphinic acids with amines is generally difficult and requires activation of the phosphinic acid.

One common method for the synthesis of phosphinic amides is to first convert the phosphinic acid to the more reactive phosphinic chloride, as described in section 3.1.1.2. The resulting dipropylphosphinic chloride can then readily react with a primary or secondary amine to form the corresponding N-substituted or N,N-disubstituted dipropylphosphinic amide. A base is typically used to scavenge the HCl produced during the reaction.

Alternatively, coupling agents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P®), can be employed to facilitate the direct amidation of this compound with an amine. scispace.com These reagents activate the phosphinic acid in situ, forming a reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Table 4: General Methods for the Synthesis of Dipropylphosphinic Amides

| Method | Reagents | Byproducts |

| Via Phosphinic Chloride | Dipropylphosphinic chloride, Amine, Base | Triethylammonium chloride |

| With Coupling Agents | This compound, Amine, T3P® | Propylphosphonic acid |

The choice of method depends on the specific amine being used and the desired reaction conditions. The synthesis of phosphinic amides is an important transformation as it introduces a nitrogen-containing functional group, which can significantly alter the biological and chemical properties of the parent acid.

Reactions with Carbonyl Compounds and Imines

This compound, as a representative H-phosphinic acid, exhibits characteristic reactivity towards electrophilic carbon centers, such as those in carbonyl compounds and imines. This reactivity stems from the nucleophilic character of the phosphorus atom in its trivalent phosphinous acid tautomer [Pr₂P-OH] or the direct addition of the P-H bond of the more stable pentavalent form [Pr₂P(O)H] across the C=O or C=N double bond.

These additions are fundamental in the synthesis of α-functionalized phosphinic acids. A key example is the phospha-Mannich reaction , also known as the Kabachnik-Fields reaction. This is a three-component condensation involving an H-phosphinic acid like this compound, an amine, and a carbonyl compound (aldehyde or ketone) to produce α-aminoalkylphosphinic acid derivatives nih.gov. The reaction can proceed through two primary mechanistic pathways nih.gov:

Imine Pathway : The amine and carbonyl compound first react to form an imine intermediate, which is then attacked by the nucleophilic this compound.

Hydroxyphosphonate Pathway : The this compound first adds to the carbonyl group to form an α-hydroxyphosphinic acid derivative. This intermediate is then subjected to nucleophilic substitution by the amine to yield the final product nih.gov.

Computational studies on similar systems suggest that the relative stability of the intermediates often dictates the preferred pathway nih.gov.

Another significant reaction is the phospha-Michael addition , a conjugate addition of the H-phosphinic acid to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for C-P bond formation and the synthesis of β-phosphinoyl carbonyl compounds nih.gov. The use of phase-transfer catalysts can facilitate these additions under mild conditions and, in some cases, achieve high diastereoselectivity by controlling the approach of the phosphinate nucleophile to the Michael acceptor nih.govrsc.org. The steric bulk of the substituents on the phosphinic acid can play a crucial role in the stereochemical outcome of the reaction nih.gov.

The table below summarizes findings from studies on the phospha-Michael addition of H-phosphinates to various activated alkenes.

| Phosphinate Nucleophile (R₂P(O)H) | Michael Acceptor | Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Bulky H-phosphinates (e.g., R=Adamantyl, t-Butyl) | β,β-disubstituted alkenyl ketones | Phase-Transfer Catalyst (PTC) | Phosphinates with a quaternary carbon center | High diastereoselectivity was achieved, controlled by the PTC and the steric bulk of the phosphinate. | nih.gov |

| Diethyl phosphite (B83602) | C9 ketones of quinine (B1679958) derivatives | Triethylamine, Toluene, 50 °C | α-hydroxyphosphonates followed by rearrangement | An unexpected phosphonate-phosphate rearrangement occurred following the initial addition. | nih.gov |

| Ethyl phenyl-H-phosphinate | Paraformaldehyde (with amines) | (Not specified) | α-aminomethylphosphinates | Demonstrates the phospha-Mannich reaction for creating α-amino phosphinic acid derivatives. | researchgate.net |

Functional Group Interconversions of Phosphinic Acid Derivatives

While this compound itself can be used in certain reactions, its derivatives are often more versatile for synthetic transformations. Functional group interconversions typically begin with the activation of the phosphinic acid, most commonly by converting it to the corresponding phosphinic chloride.

Activation to Dipropylphosphinic Chloride The hydroxyl group of this compound can be readily replaced by a chlorine atom using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) thieme-connect.de. This conversion yields dipropylphosphinic chloride [Pr₂P(O)Cl], a significantly more reactive electrophile due to the good leaving group ability of the chloride ion.

Esterification The synthesis of dipropylphosphinate esters is most efficiently achieved through the reaction of dipropylphosphinic chloride with an alcohol semanticscholar.org. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct semanticscholar.org. While direct esterification of phosphinic acids with alcohols is generally difficult, it can be achieved under forcing conditions or with activating agents that convert the hydroxyl group into a better leaving group in situ.

Amidation Similarly, dipropylphosphinic amides are prepared by the nucleophilic substitution of the chloride in dipropylphosphinic chloride with a primary or secondary amine thieme-connect.denih.gov. This reaction is a standard and high-yielding method for forming the P-N bond in phosphinic acid derivatives.

The table below outlines these primary functional group interconversions.

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | SOCl₂ or PCl₅ | Dipropylphosphinic chloride | Acid to Acid Chloride |

| Dipropylphosphinic chloride | Alcohol (R'-OH), Base | Alkyl Dipropylphosphinate | Esterification |

| Dipropylphosphinic chloride | Amine (R'R''NH), Base | Dipropylphosphinic amide | Amidation |

Tautomeric Equilibria in H-Phosphinic Acids and Their Mechanistic Implications

H-phosphinic acids, including this compound, exist in a tautomeric equilibrium between two distinct structures: a pentavalent, tetracoordinated phosphine (B1218219) oxide form [>P(O)H] and a trivalent, tricoordinated phosphinous acid form [>P(OH)] nih.govnih.gov.

R₂P(O)H ⇌ R₂P-OH (Pentavalent Tautomer) ⇌ (Trivalent Tautomer)

The position of this equilibrium is crucial as it dictates the reactivity of the compound; the pentavalent form is generally more stable, while the trivalent form is more nucleophilic and reactive nih.govresearchgate.net. The equilibrium is profoundly influenced by the electronic properties of the substituents attached to the phosphorus atom. For this compound, the two propyl groups are electron-donating. Computational and experimental studies have shown that electron-donating alkyl groups significantly stabilize the pentavalent P(V) form, meaning that the equilibrium for this compound lies heavily towards the Pr₂P(O)H tautomer nih.gov. In contrast, compounds with strong electron-withdrawing substituents, such as trifluoromethyl or perfluorophenyl groups, show a much higher population of the trivalent P(III) tautomer nih.govresearchgate.net.

The mechanism of interconversion between these tautomers has been the subject of detailed computational studies. These investigations have revealed that a direct, uncatalyzed intramolecular proton transfer from phosphorus to oxygen has an extremely high activation energy barrier, making it a kinetically unfavorable pathway nih.govresearchgate.net. More plausible mechanisms involve intermolecular proton transfer events, which significantly lower the activation energy. These pathways can be mediated by:

Dimeric Self-Catalysis : Two molecules of the phosphinic acid form a dimeric complex, facilitating a concerted hydrogen exchange researchgate.net.

Solvent-Assisted Transfer : Molecules of a protic solvent can act as a shuttle, assisting in the proton transfer between the phosphorus and oxygen atoms.

Quantum chemical computations have quantified the energy barriers for these different mechanistic pathways.

| Mechanism | Description | Calculated Activation Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Intramolecular Proton Transfer | Direct transfer of H from P to O within a single molecule. | ~225 - 232 | nih.gov |

| Dimer-Assisted Transfer | Proton exchange within a dimeric complex of the acid. | Significantly lower than intramolecular transfer. | researchgate.net |

These mechanistic insights are critical for understanding the reactivity of this compound. Although the more stable pentavalent tautomer dominates, reactions that require the nucleophilic character of the trivalent form can still proceed, implying that the tautomeric equilibrium, while one-sided, provides a sufficient concentration of the reactive species to participate in chemical transformations.

In-Depth Analysis of this compound's Coordination Chemistry and Metal Ion Complexation

The scientific literature available through public search records provides limited specific information regarding the coordination chemistry and metal ion complexation of this compound. While extensive research exists for the broader class of dialkylphosphinic acids and other organophosphorus compounds, detailed studies focusing solely on the dipropyl derivative are not readily found. Therefore, a comprehensive article on the specific coordination modes, chelation effects, and complexation with various metal ions for this compound cannot be constructed at this time based on the available data.

General principles of coordination chemistry for related phosphinic acids can offer some theoretical insights. However, in adherence to the strict focus on this compound, this article cannot be generated. Further experimental research specifically investigating the ligating properties of this compound with a range of metal ions is required to provide the detailed and scientifically accurate information requested.

Coordination Chemistry and Metal Ion Complexation by Dipropylphosphinic Acid

Applications in Hydrometallurgy and Rare Earth Element Separation

The coordination chemistry of dipropylphosphinic acid and its analogues is fundamental to their application in hydrometallurgy, a field focused on the extraction and purification of metals from ores and waste materials using aqueous solutions. Solvent extraction, a key hydrometallurgical technique, relies on the selective transfer of metal ions from an aqueous phase to an immiscible organic phase containing a specific extractant. Dialkylphosphinic acids, the class of compounds to which this compound belongs, are highly effective acidic extractants used for the challenging separation of chemically similar elements, such as rare earth elements (REEs) and certain non-ferrous metals. researchgate.netresearchgate.netmdpi.com

Role as Extractants in Solvent Extraction Processes

Dialkylphosphinic acids function as acidic extractants through a cation exchange mechanism. scribd.comsyensqo.com In this process, the acidic proton of the phosphinic acid group is exchanged for a metal cation from the aqueous phase, thereby transferring the metal into the organic phase as a neutral complex. The efficiency and selectivity of this extraction are highly dependent on the pH of the aqueous solution, as the concentration of protons directly influences the equilibrium of the exchange reaction. scispace.comresearchgate.net

While this compound represents the fundamental structure of this class, industrial applications and research often focus on analogues with larger, branched alkyl groups, such as the commercially available extractant bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272). mdpi.comresearchgate.netresearchgate.net The size and branching of the alkyl chains create steric hindrance around the coordinating oxygen atoms of the phosphinic acid. This steric effect is a critical factor that can be tailored to enhance the selectivity between metal ions of different sizes and preferred coordination geometries. researchgate.netcsu.edu.cn

Selective Separation of Rare Earth Elements (REEs)

The separation of individual rare earth elements from one another is a significant challenge in hydrometallurgy due to their nearly identical chemical properties and trivalent ionic state. jurnalfkipuntad.commdpi.comnih.gov Organophosphorus extractants, including dialkylphosphinic acids, are among the most effective reagents for this purpose. jurnalfkipuntad.commdpi.com These extractants exploit the small, systematic decrease in ionic radius across the lanthanide series (lanthanide contraction). Phosphinic acids generally exhibit a higher affinity for the smaller, heavier rare earth elements (HREEs) compared to the larger, light rare earth elements (LREEs), allowing for their group separation or the purification of individual elements through multi-stage extraction processes.

To improve the separation efficiency between adjacent REEs, which is often low when using a single extractant, synergistic extraction systems are employed. These systems involve a mixture of two or more extractants in the organic phase, where the combined extraction capability is greater than the sum of the individual effects.

A notable example involves the mixture of an α-aminophosphonic acid, such as heptylaminomethylphosphonic acid mono-(2-ethyl-hexyl) ester (HEHHAP), and a dialkylphosphinic acid analogue, bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272). researchgate.net This combination has been shown to significantly enhance the separation factors between adjacent heavy rare earths in a chloride medium compared to using either extractant alone. researchgate.net

Table 1: Separation Factors (β) for Adjacent Heavy REEs Using a Synergistic System Data derived from a synergistic system containing HEHHAP and Cyanex 272 in heptane.

| Adjacent Pair | Separation Factor (β) |

|---|---|

| Yb / Tm | > 2.5 |

| Lu / Yb | > 2.0 |

This table illustrates the enhanced selectivity achieved with synergistic mixtures for separating highly similar heavy rare earth elements.

The extraction of metals by dialkylphosphinic acids (represented as HR) proceeds via a cation exchange mechanism. In the organic diluent, the extractant molecules typically form hydrogen-bonded dimers, (HR)₂. The extraction of a trivalent metal ion (M³⁺) can be generally represented by the following equilibrium:

M³⁺(aq) + 3(HR)₂(org) ⇌ MR₃(HR)₃(org) + 3H⁺(aq)

The stoichiometry of the extracted metal-organic complex can vary depending on the metal, the specific extractant, and the reaction conditions. For instance, in the separation of cobalt and nickel with bis(2-ethylhexyl) phosphinic acid, the extracted species were identified as CoR₂(HR)₂ and NiR₂·2(HR)₂. researchgate.net This difference in stoichiometry is crucial for separation; cobalt(II) tends to form a four-coordinate tetrahedral complex, whereas nickel(II) prefers a six-coordinate octahedral complex. csu.edu.cn The bulkier steric profile of the phosphinic acid extractant more easily accommodates the tetrahedral coordination of cobalt, leading to its preferential extraction at a lower pH compared to nickel. csu.edu.cn In synergistic systems, the formation of mixed-ligand complexes occurs, such as LnH₂Cl₂A₂B, where Ln is a lanthanide, and A and B represent the two different extractants. researchgate.net

Recovery and Purification of Non-Ferrous Metals

One of the most significant industrial applications for dialkylphosphinic acid analogues is the separation of cobalt from nickel. researchgate.netsyensqo.comscispace.comresearchgate.net In processes involving sulfate or chloride leach solutions from laterite ores or battery recycling, cobalt and nickel are often present together. Extractants like Cyanex 272 exhibit high selectivity for cobalt over nickel, enabling the production of high-purity cobalt. scribd.comscribd.com

This selectivity is based on the different coordination preferences of Co(II) and Ni(II) as described previously and is highly pH-dependent. Cobalt is extracted at a significantly lower pH than nickel, allowing for a clean separation. By controlling the pH of the aqueous feed, cobalt can be selectively extracted into the organic phase, leaving nickel behind in the raffinate. Dialkylphosphinic acids are also effective for extracting other non-ferrous metals, such as zinc. researchgate.netscispace.com

Table 2: pH for 50% Extraction (pH₅₀) of Various Metals with Cyanex 272 This table shows the equilibrium pH at which 50% of the metal ion is extracted from a sulfate solution, demonstrating the selectivity of the extractant.

| Metal Ion | pH₅₀ |

|---|---|

| Iron (III) | 0.6 |

| Zinc (II) | 2.1 |

| Copper (II) | 3.7 |

| Manganese (II) | 3.9 |

| Cobalt (II) | 4.2 |

| Nickel (II) | 6.2 |

Source: Adapted from scientific studies on metal extraction by Cyanex 272. scispace.com

Compound Reference Table

| Common Name / Abbreviation | Systematic Chemical Name |

| This compound | This compound |

| Cyanex 272 | bis(2,4,4-trimethylpentyl)phosphinic acid |

| HEHHAP | heptylaminomethylphosphonic acid mono-(2-ethyl-hexyl) ester |

| D2EHPA / P204 | bis(2-ethylhexyl) hydrogen phosphate |

| PC-88A / P507 | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester |

| Alamine 336 | Trioctylamine |

| Cyanex 923 | Mixture of trialkylphosphine oxides |

Applications in Advanced Materials Science and Polymer Chemistry

Functionalization of Polymeric Systems with Phosphinic Acid Moieties

The incorporation of phosphinic acid groups, including dialkylphosphinic acids like dipropylphosphinic acid, into polymer structures is a key method for creating functional materials with tailored properties. This functionalization can be achieved either by synthesizing polymers from monomers already containing the phosphinic acid moiety or by chemically modifying existing polymer backbones. nih.govnih.gov

Several established synthetic routes are employed to introduce phosphorus-carbon bonds characteristic of phosphinic acids into polymeric structures. The Arbuzov reaction, for example, is a versatile method for forming C-P bonds and can be adapted for use with polymers containing suitable leaving groups, such as vinylbenzyl chloride. nih.gov Another significant method is the Pudovik reaction, which involves the addition of compounds with a P-H bond across unsaturated systems like alkenes or carbonyls, offering a direct pathway to phosphonated and phosphinated polymers. nih.gov These polymer-supported phosphinic acids are often developed for applications in separation science, such as creating ion-exchange or chelating resins for metal recovery. nih.govnih.govresearchgate.net While these methods are broadly applicable to organophosphorus acids, they provide the foundational chemistry for covalently bonding moieties like this compound to a polymer chain, thereby permanently altering the material's chemical and physical characteristics.

Development of Flame Retardant Materials

One of the most significant industrial applications for derivatives of this compound is in the formulation of halogen-free flame retardant materials. mdpi.comresearchgate.net Metal salts of dialkylphosphinic acids, known as metal phosphinates, have proven to be highly effective in a variety of engineering thermoplastics.

Aluminum dipropylphosphinate (ADPP), a salt derived from this compound, has been successfully integrated as a flame retardant additive into polymer matrices, particularly polyamide 6 (PA6), also known as nylon 6. mdpi.comresearchgate.net Research has shown that incorporating ADPP into the PA6 matrix at a loading of 15% by weight significantly enhances the material's fire resistance. mdpi.comresearchgate.net This level of integration is sufficient to meet stringent fire safety standards, such as the UL 94 V-0 classification, demonstrating its efficacy as a practical flame retardant solution. mdpi.comresearchgate.net The thermal stability of ADPP is suitable for the high processing temperatures required for polyamides, ensuring it does not degrade prematurely during manufacturing. researchgate.net

The following interactive table summarizes the flame retardant performance of Polyamide 6 (PA6) with and without the addition of Aluminum Dipropylphosphinate (ADPP).

| Material Composition | Additive Loading (wt%) | Limiting Oxygen Index (LOI) | UL 94 Rating |

| Pure Polyamide 6 (PA6) | 0% | Not Reported | Fails |

| PA6 + ADPP | 15% | 30.7% | V-0 |

Data sourced from studies on the flame retardancy of aluminum dipropylphosphinate in nylon 6. mdpi.comresearchgate.net

The effectiveness of aluminum dipropylphosphinate as a flame retardant stems from its ability to act in both the condensed (solid) phase and the gas phase during combustion. researchgate.net This dual-action mechanism provides a comprehensive approach to fire suppression.

Condensed Phase Action : During thermal decomposition, ADPP breaks down to form non-volatile aluminum phosphate. This substance promotes the carbonization of the polyamide 6 polymer. The resulting char layer acts as an insulating barrier on the material's surface, which limits the transfer of heat to the underlying polymer, restricts the flow of oxygen to the fuel source, and traps flammable degradation products. This process is often referred to as an intumescent effect. researchgate.net

Gas Phase Action : Simultaneously, the decomposition of ADPP releases volatile phosphorus-containing compounds into the gas phase. researchgate.net These phosphorus radicals interfere with the chemical chain reactions of combustion in the flame itself. By scavenging highly reactive radicals (such as H• and OH•) that propagate the fire, they inhibit the flame and reduce its intensity, an effect known as flame inhibition. researchgate.net

Cone calorimeter tests confirm this dual mechanism. PA6 composites containing ADPP show a significant decrease in the heat release rate and mass loss rate compared to the pure polymer, which is indicative of the protective char layer formation. researchgate.net

Role in Coatings and Resins

Organophosphorus acids, a class that includes phosphonic and phosphinic acids, are utilized in the formulation of high-performance coatings and resins to enhance adhesion and provide corrosion resistance. science.govmdpi.com While specific research focusing solely on this compound is limited, the well-documented behavior of analogous compounds provides a strong basis for its role.

Phosphorus-derived acids can be reacted with epoxy resins to create adducts that serve as effective binders in coating materials. mdpi.com The acidic phosphinic group can interact strongly with metal surfaces, such as steel or aluminum, forming a stable interface that promotes adhesion of the polymer coating. mdpi.com This is particularly valuable in creating primers for metals. Furthermore, these phosphorus compounds can passivate the metal surface, creating a protective layer that inhibits corrosion. mdpi.comsemanticscholar.org The incorporation of phosphinate-based compounds into epoxy resin formulations has been shown to improve fire resistance and reduce smoke emission, adding another layer of functionality to the resulting coating. mdpi.comresearchgate.net

Utilization in Electroless Plating Processes

The utilization of this compound as a primary component, such as the main reducing agent, in electroless plating processes is not supported by extensive findings in the available scientific and technical literature. The standard and most widely documented chemistry for electroless nickel-phosphorus plating relies on a hypophosphite salt (typically sodium hypophosphite) as the reducing agent. ekb.egwikipedia.orgtau.ac.il

Some research has explored the use of phosphonic acids in a different capacity within metallization processes. Specifically, phosphonic acid groups have been used in specialized inks for microcontact printing to pattern a substrate. nih.govibm.comacs.org In this application, the phosphonic acid acts as an anchor to bind the ink to a surface, which then guides the selective deposition of metal from a standard electroless plating bath. nih.govibm.com This role is one of surface functionalization for patterning and is distinct from the function of a reducing agent within the bulk plating solution.

Advanced Characterization and Analytical Methodologies for Dipropylphosphinic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the elucidation of the chemical structure of dipropylphosphinic acid. By interacting with electromagnetic radiation, molecules produce unique spectra that act as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR are critical for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of protons in the n-propyl groups. The protons on the carbon atoms alpha to the phosphorus atom (P-CH₂-), the beta protons (-CH₂-), and the terminal methyl protons (-CH₃) would each produce a unique resonance. Due to spin-spin coupling with the phosphorus atom and adjacent protons, these signals would appear as complex multiplets. For instance, the alpha-methylene protons would be split by both the adjacent methylene (B1212753) protons and the phosphorus atom.

³¹P NMR Spectroscopy: ³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. awi.de A single resonance is expected in the ³¹P NMR spectrum of this compound, and its chemical shift provides information about the chemical environment of the phosphorus atom. The chemical shift for phosphinic acids typically falls within a characteristic range. huji.ac.ilscience-and-fun.de For dialkylphosphinic acids, the chemical shift is influenced by the nature of the alkyl groups. In proton-coupled ³¹P NMR, the signal would be split into a multiplet due to coupling with the protons on the adjacent carbon atoms. However, proton-decoupled ³¹P NMR, which is more common, would show a sharp singlet. nist.gov

Predicted ¹H and ³¹P NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (P-CH₂-CH₂-CH₃) | 1.5 - 1.9 | Multiplet | J(H,H) ≈ 7, J(P,H) ≈ 15 |

| ¹H (P-CH₂-CH₂-CH₃) | 1.4 - 1.7 | Multiplet | J(H,H) ≈ 7 |

| ¹H (P-CH₂-CH₂-CH₃) | 0.8 - 1.1 | Triplet | J(H,H) ≈ 7 |

Note: The predicted values are based on typical ranges for similar alkylphosphinic acids and are subject to solvent and concentration effects.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features are expected to be:

P=O (Phosphoryl) Stretch: A strong and sharp absorption band is anticipated in the region of 1150-1250 cm⁻¹. The exact position can be influenced by hydrogen bonding.

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a phosphinic acid.

P-O Stretch: A strong absorption is also expected in the 900-1100 cm⁻¹ region, corresponding to the P-O single bond stretching vibration.

C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl groups.

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1300-1470 cm⁻¹ region.

Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium to Strong |

| P=O | Stretch | 1150 - 1250 | Strong |

| P-O | Stretch | 900 - 1100 | Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. The fragmentation pattern in MS is crucial for structural elucidation. For this compound, common fragmentation pathways would likely involve the loss of the propyl groups or parts of the alkyl chains.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive and selective quantification, especially in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In an LC-MS/MS experiment, the precursor ion (e.g., [M+H]⁺ of this compound) is selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions allows for highly selective and quantitative analysis.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 151.1 | Protonated molecule |

| [M-C₃H₇]⁺ | 108.0 | Loss of a propyl radical |

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples.

Liquid chromatography (LC) is a versatile and widely used technique for the separation of compounds. For a polar compound like this compound, specific LC modes are particularly effective.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase LC for the separation of highly polar compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile (B52724), and a small amount of aqueous buffer. nih.gov This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase. nih.gov

For the analysis of this compound, a HILIC method would offer good retention and separation from other polar or non-polar impurities. The retention time can be manipulated by adjusting the organic-to-aqueous ratio in the mobile phase, with a higher aqueous content leading to stronger elution and shorter retention times. The pH of the mobile phase can also influence the retention by affecting the ionization state of the phosphinic acid group. The use of HILIC is particularly advantageous when coupling with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization. vu.nlnih.gov

Illustrative HILIC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | HILIC stationary phase (e.g., silica, amide, or zwitterionic) |

| Mobile Phase A | Water with buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with high %B, decrease to elute |

| Detection | MS/MS |

Liquid Chromatography (LC) Based Approaches

Mixed-Mode Chromatographic Separations

Mixed-mode chromatography (MMC) is a powerful liquid chromatography technique that utilizes stationary phases with multiple interaction modes to achieve enhanced separation of complex mixtures. This approach is particularly advantageous for analyzing compounds like this compound, which can be challenging to separate using traditional single-mode chromatography due to their ionic and polar nature.

MMC columns are engineered with a combination of reversed-phase and ion-exchange functionalities, allowing for the simultaneous exploitation of hydrophobic and electrostatic interactions between the analyte, stationary phase, and mobile phase. researchgate.nethelixchrom.com This dual retention mechanism provides greater flexibility in method development and can lead to improved resolution and peak shapes for highly acidic compounds that may exhibit poor retention on conventional reversed-phase columns. researchgate.net

The retention behavior of this compound in a mixed-mode system is influenced by several factors, including the pH of the mobile phase, the ionic strength of the buffer, and the organic modifier concentration. By carefully adjusting these parameters, it is possible to fine-tune the separation and achieve baseline resolution from other components in the sample matrix. For instance, at a low pH, the carboxylic acid groups on a mixed-mode stationary phase are protonated, favoring hydrophobic interactions, while at a higher pH, they become deprotonated, introducing anion-exchange interactions.

While specific applications of mixed-mode chromatography for the separation of this compound are not extensively documented in publicly available literature, the principles of this technique suggest its high potential for the analysis of this and other organophosphorus compounds. The versatility of MMC makes it a valuable tool for the characterization of complex samples containing a wide range of analytes with diverse physicochemical properties. chromatographyonline.com

Ion Chromatography (IC) for Charged Species

Ion chromatography (IC) is a highly effective technique for the determination of charged species, making it well-suited for the analysis of this compound, which exists as a phosphinate anion in aqueous solutions. IC separates ions based on their affinity for an ion-exchange resin packed in a column. researchgate.net

In a typical IC setup for anion analysis, the mobile phase, or eluent, is an aqueous solution containing a competing anion, such as carbonate or hydroxide. The separation mechanism involves a reversible exchange of the analyte ions with the counter-ions on the stationary phase. The strength of the interaction is dependent on the charge and size of the ion, allowing for the separation of different ionic species. thermofisher.com

For the analysis of this compound, a high-capacity anion-exchange column would be employed. The detection is commonly achieved using a conductivity detector, which measures the change in the electrical conductivity of the eluent as the analyte ions pass through the detector cell. To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent. nih.gov

The successful separation of alkylphosphonic acids and inorganic anions has been demonstrated using ion-exchange chromatography, indicating the applicability of this method for this compound. researchgate.net Method development would involve optimizing the eluent concentration and gradient to achieve adequate retention and resolution of the this compound peak from other anions present in the sample.

Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation and quantification of a broad range of organic molecules. edubirdie.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net

For the analysis of this compound using RP-HPLC, the retention is primarily governed by the hydrophobic interactions between the propyl chains of the molecule and the nonpolar stationary phase. More polar compounds will have a weaker interaction with the stationary phase and will elute earlier, while less polar compounds will be retained longer.

Due to the ionic nature of the phosphinic acid group, peak shape and retention can be problematic in RP-HPLC. To overcome these challenges, ion-pairing agents can be added to the mobile phase. These agents are typically long-chain alkyl sulfonates or quaternary amines that have a hydrophobic part and an ionic head. The ion-pairing agent forms a neutral complex with the charged analyte, which then partitions onto the reversed-phase column, resulting in improved peak shape and retention.

Alternatively, adjusting the pH of the mobile phase can also be used to control the retention of this compound. By lowering the pH, the ionization of the phosphinic acid group is suppressed, making the molecule more hydrophobic and increasing its retention on the nonpolar stationary phase. The choice of column, mobile phase composition, and detector (e.g., UV or mass spectrometry) are critical parameters that need to be optimized for the successful analysis of this compound by RP-HPLC. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method is invaluable for elucidating the detailed molecular structure of compounds like this compound, including bond lengths, bond angles, and conformational details. The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org

The diffraction pattern arises from the constructive interference of X-rays scattered by the electrons in the crystal lattice. By measuring the intensities and positions of the diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete structural model of the molecule. mdpi.com

The application of X-ray crystallography to organophosphorus compounds has provided significant insights into their solid-state structures and intermolecular interactions. For this compound, this technique can reveal the precise geometry of the phosphorus center, the conformation of the propyl chains, and the arrangement of the molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. mdpi.com This technique requires a high-quality single crystal, which is a solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries.

The process begins with mounting a suitable crystal on a goniometer, which allows for precise orientation of the crystal in the X-ray beam. As the crystal is rotated, a large number of diffraction images are collected from different orientations. These images are then processed to determine the unit cell dimensions and the symmetry of the crystal, which are fundamental properties of the crystal lattice.